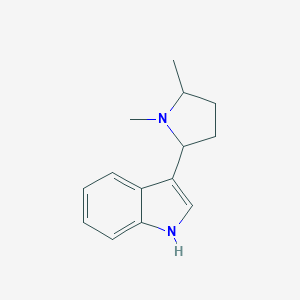
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- is a distinct aspidosperma alkaloid that possesses a unique C-20 oxygenation, which is not common within this class of alkaloids . This structural modification has made Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- an attractive research target due to its potential for further chemical transformations and its intriguing chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- involves a sequence of cascade reactions. Key steps include organocatalytic Michael-aldol condensation, a multistep anionic Michael-S_N2 cascade reaction, and a Mannich reaction interrupted Fischer indolization . These reactions are optimized under specific conditions, such as using dioxane at room temperature with a 2 mol% catalyst, yielding the chiral building block in high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to maintain high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Removal of oxygen functionalities or addition of hydrogen.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex alkaloids and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- is unique among aspidosperma alkaloids due to its C-20 oxygenation. Similar compounds in this class include:
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-cine: Another aspidosperma alkaloid with a similar structure but lacking the C-20 oxygenation.
Aspidofractinine: A structurally related compound with different functional groups and biological activities.
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-’s uniqueness lies in its structural modification, which provides a basis for further chemical transformations and potential therapeutic applications.
Propiedades
Número CAS |
19074-77-2 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
methyl (1R,12S,19S)-12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3/t20-,21-,22-/m0/s1 |
Clave InChI |
ZGZYTLPCBNDYNE-FKBYEOEOSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
SMILES isomérico |
CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
SMILES canónico |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
Sinónimos |
minovine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















